molecular formula C17H18ClN5O B6467945 N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640964-70-9

N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6467945
CAS No.: 2640964-70-9
M. Wt: 343.8 g/mol
InChI Key: HPMIWSQNEZXNKB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a purine-6-amine derivative featuring a 3-chloro-4-methylphenyl substituent at the N6 position and an oxolane (tetrahydrofuran) methyl group at the N9 position. Its structure combines a purine core with functional groups designed to modulate bioactivity and physicochemical properties.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c1-11-4-5-12(7-14(11)18)22-16-15-17(20-9-19-16)23(10-21-15)8-13-3-2-6-24-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMIWSQNEZXNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CC4CCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multi-step organic reactionsThe oxolane ring is then attached via a nucleophilic substitution reaction, often using oxirane as a starting material .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs vary in substituents at N6 and N9, influencing electronic, steric, and solubility properties:

Compound Name N6 Substituent N9 Substituent Key Structural Differences Reference ID
N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine 3-chloro-4-methylphenyl Oxolan-2-ylmethyl Reference compound -
N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine 2-methoxybenzyl Oxolan-2-yl N6: Methoxy vs. chloro-methyl; N9: No methyl
2-chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine 4-methoxybenzyl Isopropyl N9: Bulky alkyl vs. oxolane methyl
9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-amine None (unsubstituted N6) 5-methoxypyridin-2-ylmethyl N6: Absence of aryl group
6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine 3-chloro-4-fluorophenyl None (unsubstituted N9) Position of halogens; N9: No substituent

Key Observations :

  • Electron-Withdrawing Groups : The 3-chloro-4-methylphenyl group in the target compound may enhance binding via hydrophobic interactions and electron-withdrawing effects, similar to 3-chloro-4-fluorophenyl in .
  • Solubility : The oxolane methyl group at N9 likely improves water solubility compared to bulkier substituents (e.g., isopropyl in ) .

Yield Comparison :

Target Compound Implications :

  • The 3-chloro-4-methylphenyl group may confer kinase or protease inhibitory activity, akin to ponatinib derivatives .

Physicochemical and Spectroscopic Properties

  • LogP and Solubility : The oxolane methyl group reduces hydrophobicity compared to benzyl or isopropyl substituents () .
  • Spectroscopic Data :
    • 1H NMR : Aromatic protons in the 7.5–8.8 ppm range (purine core), oxolane protons at 1.8–4.2 ppm () .
    • HRMS : Exact mass matching calculated values (e.g., reports <5 ppm error) .

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